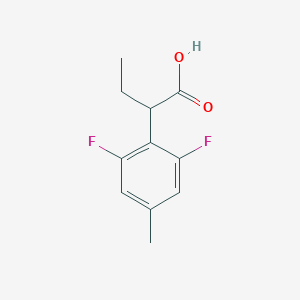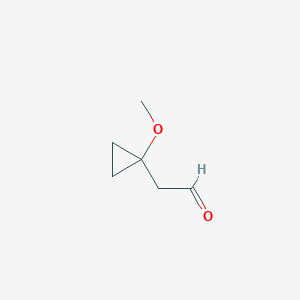![molecular formula C9H9BrOS B15239773 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15239773.png)
1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound featuring a brominated thiophene ring attached to a cyclopropane carbaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde typically involves the bromination of thiophene followed by a series of reactions to introduce the cyclopropane and carbaldehyde functionalities. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the brominated thiophene with a cyclopropane derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other groups via nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid.
Reduction: 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its mechanism may involve interaction with specific molecular targets, leading to modulation of biological pathways. For example, its anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
5-Bromothiophene-2-carbaldehyde: Shares the brominated thiophene structure but lacks the cyclopropane moiety.
Cyclopropane-1-carbaldehyde: Contains the cyclopropane carbaldehyde structure but lacks the brominated thiophene ring.
Uniqueness: 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of a brominated thiophene ring and a cyclopropane carbaldehyde moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C9H9BrOS |
|---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
1-[(5-bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H9BrOS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2,6H,3-5H2 |
InChI-Schlüssel |
PPEPEUNKMKMWNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC=C(S2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


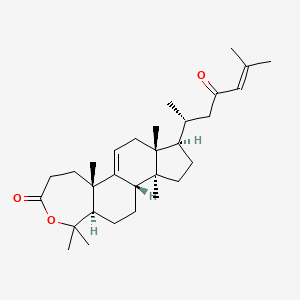
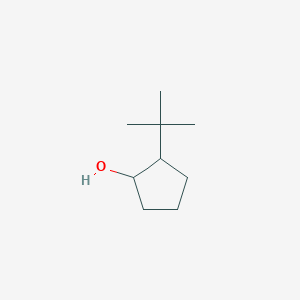
![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)

![5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239725.png)
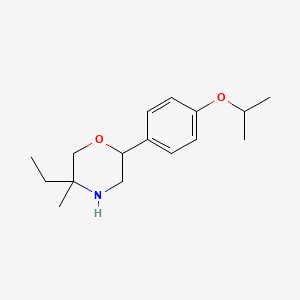
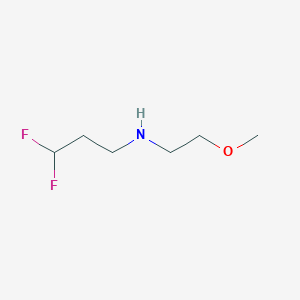
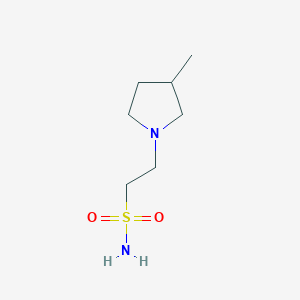
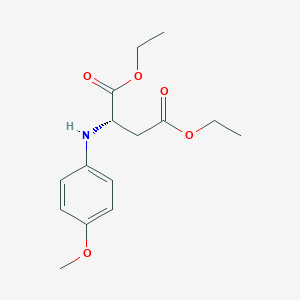
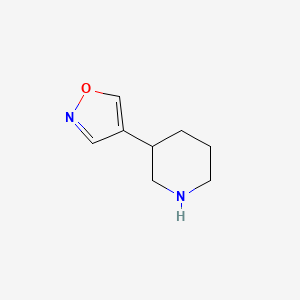
![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)
